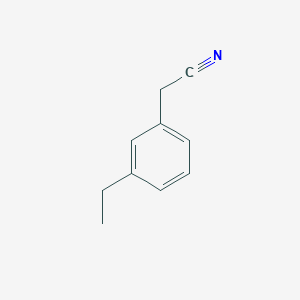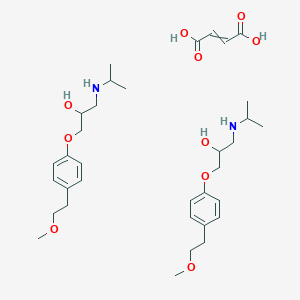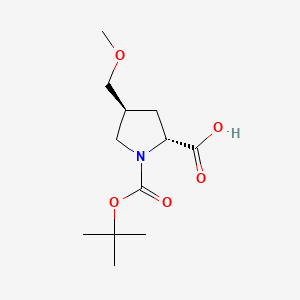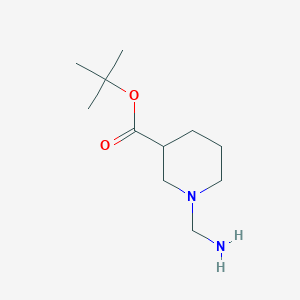![molecular formula C64H84FeN2O4P2 B12441407 (1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B12441407.png)
(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron is a complex organophosphorus compound It features a phosphanylcyclopentyl group, dimethylphenyl groups, and an iron center
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of (4-methoxy-3,5-dimethylphenyl)phosphine with cyclopentyl halides under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride to facilitate the formation of the phosphanylcyclopentyl intermediate. This intermediate is then reacted with N,N-dimethyl-1-phenylmethanamine to form the final product. The iron center is introduced through a coordination reaction with an iron salt, such as iron(II) chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The iron center can participate in redox reactions, altering its oxidation state.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as or are commonly used.
Reduction: Reducing agents like or are employed.
Substitution: Electrophilic reagents such as or can be used under acidic conditions.
Major Products
Phosphine oxides: from oxidation reactions.
Reduced iron complexes: from reduction reactions.
Substituted aromatic compounds: from electrophilic substitution reactions.
科学研究应用
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, enhancing the reactivity and selectivity of catalytic processes.
Biology
In biological research, this compound is investigated for its potential as a biomimetic catalyst . Its ability to mimic the active sites of certain enzymes makes it a valuable tool in studying enzymatic reactions and developing new biocatalysts.
Medicine
In medicine, this compound is explored for its potential therapeutic applications . Its iron center and phosphanyl groups may interact with biological molecules, leading to the development of new drugs or diagnostic agents.
Industry
In industry, this compound is used in the synthesis of fine chemicals and pharmaceutical intermediates . Its reactivity and stability make it suitable for various industrial processes, including the production of specialty chemicals and materials.
作用机制
The mechanism by which this compound exerts its effects involves the coordination of the phosphanyl group to metal centers, facilitating various catalytic processes. The iron center can undergo redox reactions, altering its oxidation state and enabling electron transfer reactions. The aromatic rings can participate in π-π interactions and hydrophobic interactions with other molecules, enhancing the compound’s reactivity and selectivity.
相似化合物的比较
Similar Compounds
- Tris(4-methoxy-3,5-dimethylphenyl)phosphine
- Dimethylphenylphosphine
- Triphenylphosphine
Uniqueness
Compared to similar compounds, (1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron is unique due to its iron center and phosphanylcyclopentyl group . These features provide enhanced stability and reactivity, making it a valuable compound in various applications.
属性
分子式 |
C64H84FeN2O4P2 |
|---|---|
分子量 |
1063.2 g/mol |
IUPAC 名称 |
(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron |
InChI |
InChI=1S/2C32H42NO2P.Fe/c2*1-21-17-26(18-22(2)31(21)34-7)36(27-19-23(3)32(35-8)24(4)20-27)29-16-12-15-28(29)30(33(5)6)25-13-10-9-11-14-25;/h2*9-11,13-14,17-20,28-30H,12,15-16H2,1-8H3;/t2*28?,29?,30-;/m11./s1 |
InChI 键 |
JLZZZSGLLNEMEF-DFDXBSHASA-N |
手性 SMILES |
CC1=CC(=CC(=C1OC)C)P(C2CCCC2[C@@H](C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.CC1=CC(=CC(=C1OC)C)P(C2CCCC2[C@@H](C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.[Fe] |
规范 SMILES |
CC1=CC(=CC(=C1OC)C)P(C2CCCC2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.CC1=CC(=CC(=C1OC)C)P(C2CCCC2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


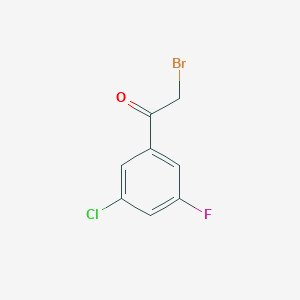
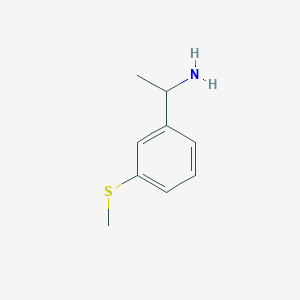
![1-Boc-4-[(2-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12441335.png)


![3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanamide](/img/structure/B12441353.png)
